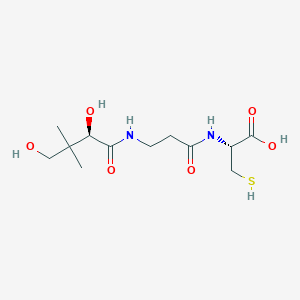
Pantothenoylcysteine
Overview
Description
Pantothenoylcysteine: is a naturally occurring compound found in all living organisms, ranging from bacteria to humans . It is an intermediate in the biosynthesis of coenzyme A, a vital cofactor in various biochemical reactions . This compound is formed by the condensation of pantothenic acid (vitamin B5) and L-cysteine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Synthesis: Pantothenoylcysteine can be synthesized by reacting pantothenic acid with L-cysteine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) under mild conditions.
Enzymatic Synthesis: It can also be synthesized enzymatically using pantothenate kinase, which catalyzes the phosphorylation of pantothenic acid followed by the addition of L-cysteine.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other mild oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol under mild conditions.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Cystine derivatives.
Reduction: Thiol form of this compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of coenzyme A and other biologically active molecules.
Biology
Metabolic Studies: Utilized in studies related to metabolic pathways involving coenzyme A.
Medicine
Neuroprotective Effects: Research indicates potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Industry
Nutritional Supplements: Incorporated into nutritional supplements due to its role in coenzyme A biosynthesis.
Mechanism of Action
Mechanism
Comparison with Similar Compounds
Similar Compounds
D-Pantetheine: Another intermediate in coenzyme A biosynthesis, but differs in its structure and specific enzymatic conversions.
Pantothenic Acid: The precursor to Pantothenoylcysteine, essential for the initial steps in coenzyme A biosynthesis.
Uniqueness
Properties
CAS No. |
13147-34-7 |
|---|---|
Molecular Formula |
C12H22N2O6S |
Molecular Weight |
322.38 g/mol |
IUPAC Name |
(2R)-2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C12H22N2O6S/c1-12(2,6-15)9(17)10(18)13-4-3-8(16)14-7(5-21)11(19)20/h7,9,15,17,21H,3-6H2,1-2H3,(H,13,18)(H,14,16)(H,19,20)/t7-,9-/m0/s1 |
InChI Key |
QSYCTARXWYLMOF-CBAPKCEASA-N |
SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)NC(CS)C(=O)O)O |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)N[C@@H](CS)C(=O)O)O |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)NC(CS)C(=O)O)O |
Appearance |
Solid powder |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pantothenoylcysteine; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















